![molecular formula C21H19N5O2 B2904091 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide CAS No. 899738-03-5](/img/structure/B2904091.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide
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Overview
Description
The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A practical three-component method for the synthesis of pyrazolo [3,4- d ]pyrimidin-4-ones was developed . The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . The significantly longer C15–N14 bond length and the nonplanar geometry of the C16–C15–N14–H14 fragment indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . The empirical formula of a similar compound is C14H12N2OS and the molecular weight is 256.32 .Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines, the class of compounds to which this molecule belongs, are well-known for their anticancer activity. They exert this effect by inhibiting eukaryotic protein kinases .
Antimicrobial Properties
Recently, pyrazolo[3,4-d]pyrimidines have gained attention for their potential antimicrobial properties .
Synthesis of New Derivatives
This compound can be used as a starting material for the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives . These derivatives can be obtained through a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Pharmaceutical Research
Given its potential anticancer and antimicrobial properties, this compound could be of interest in pharmaceutical research for the development of new drugs .
Chemical Research
The compound can be used in chemical research, particularly in the study of heterocyclic compounds .
Biochemical Research
In biochemical research, the compound could be used to study the inhibition of eukaryotic protein kinases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-5-4-6-16(9-13)20(27)24-25-12-22-19-18(21(25)28)11-23-26(19)17-8-7-14(2)15(3)10-17/h4-12H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGRGXNSCHQPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide |
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